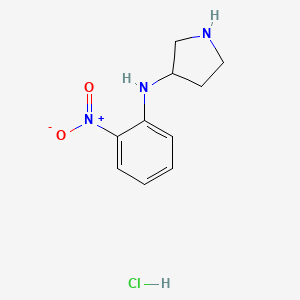

N-(2-nitrophenyl)pyrrolidin-3-amine hydrochloride

Description

Properties

Molecular Formula |

C10H14ClN3O2 |

|---|---|

Molecular Weight |

243.69 g/mol |

IUPAC Name |

N-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H |

InChI Key |

NEWCOMBVUIEGMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1NC2=CC=CC=C2[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the amination and cyclization of functionalized acyclic substrates or the oxidation of pyrrolidine derivatives.

Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through electrophilic aromatic substitution reactions, where a nitro group is added to the phenyl ring.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(2-Nitrophenyl)pyrrolidin-3-amine Hydrochloride and Analogs

Structural and Electronic Modifications

- Aromatic Substituents: The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, influencing reactivity and binding in coordination chemistry. Analogs like NPAOZ and NPAMOZ () retain this group but incorporate oxazolidinone or morpholine rings, enhancing their utility as analytical standards .

Stereochemistry :

Physicochemical Properties

- Solubility and Stability :

- Hydrochloride salts (common in all listed compounds) improve aqueous solubility. Storage conditions for N-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine HCl (room temperature, dry) suggest similar stability requirements for the target compound .

- The nitro group’s electron-withdrawing nature may reduce stability under basic conditions compared to halogenated analogs.

Biological Activity

N-(2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Starting Materials : 4-nitrobenzaldehyde and pyrrolidine.

- Reagents : Sodium borohydride for reduction and various solvents like ethanol.

- Procedure : The reaction is usually conducted under controlled conditions to optimize yield and purity, often employing techniques such as refluxing or continuous flow reactors.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring enhances binding affinity through conformational flexibility. This dual interaction can modulate the activity of target proteins, leading to various biological effects .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) values range from 3.12 to 12.5 μg/mL , indicating potent antibacterial properties .

- Comparative studies show that it exhibits stronger activity against Staphylococcus aureus than Escherichia coli , making it a candidate for further development as an antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, this compound has also shown antifungal activity:

- MIC values against various fungal strains suggest moderate effectiveness, particularly against Candida albicans .

Case Studies

- In Vitro Evaluation : A recent study evaluated the compound's effectiveness against a panel of bacterial strains, confirming its potential as a lead compound for developing new antibiotics .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the nitrophenyl group can enhance biological activity, suggesting pathways for optimizing efficacy in drug design .

Data Summary

| Biological Activity | Target Organisms | MIC (μg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 4.69 - 22.9 | |

| Antifungal | Candida albicans | 16.69 - 78.23 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.